2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (2-MPQCA) is a heterocyclic organic compound. Several research articles describe its synthesis using various methods, often involving the condensation of 4-methoxyphenylacetic acid with aniline derivatives followed by cyclization. These reports also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Studies have explored the potential biological activities of 2-MPQCA. Some research suggests it may possess:
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, with the chemical formula and a molecular weight of approximately 279.29 g/mol, is a compound characterized by a quinoline core substituted with a methoxyphenyl group and a carboxylic acid functional group. This compound is noted for its potential applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
The chemical behavior of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid is influenced by its functional groups. The carboxylic acid moiety can participate in various reactions, including:
These reactions make it versatile for further chemical modifications and derivatizations.
Research indicates that 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid exhibits various biological activities, including:
Several synthetic routes have been developed for the preparation of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Common methods include:
These methods allow for the efficient synthesis of this compound with good yields.
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid has several applications in various fields:
Studies on the interactions of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically focus on:
These studies are essential for advancing its potential therapeutic uses.
Several compounds share structural similarities with 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | Contains bromine, which may alter biological activity. | |
| 2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-h]quinoline-4-carboxylic acid | Features a pyrrole ring, potentially affecting reactivity and activity. | |
| 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | Similar structure but differs in methoxy positioning, influencing properties. |
The uniqueness of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid lies in its specific substitution pattern and functional groups, which contribute to its distinct biological activities and reactivity compared to similar compounds. Its combination of a quinoline core with a methoxy group and a carboxylic acid makes it particularly interesting for further research in medicinal chemistry.
| Reaction Conditions | Yield (%) | Reaction Time | Catalyst/Conditions | Temperature (°C) |
|---|---|---|---|---|
| KOH/EtOH, 80°C, 20h | 92 | 20 hours | KOH (85%) | 80 |
| Isatin + 4-methoxyacetophenone, KOH | 85 | 5-8 hours | Potassium hydroxide | 85 |
| Sonochemical method, 35°C, 5 min | 87 | 5 minutes | CTAH (cetyltrimethylammonium hydroxide) | 35 |
| TMSCl-promoted, room temperature | 75 | 2-4 hours | TMSCl | 25 |
| AEA-β-CD catalyst, 60°C, 3h | 87 | 3 hours | AEA-β-cyclodextrin | 60 |
The mechanistic pathway involves several key intermediates, beginning with the hydrolytic cleavage of the isatin amide bond under basic conditions to generate the corresponding keto-acid intermediate [1] [7]. This intermediate subsequently undergoes condensation with the methoxyphenyl ketone component through Schiff base formation, followed by intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product [7] [2].
Oxidative aromatization methodologies have emerged as highly effective strategies for synthesizing 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid through the conversion of tetrahydroquinoline intermediates. The biocatalytic oxidative dehydroaromatization approach employing monoamine oxidase from Pseudomonas putida represents a particularly innovative development in this field [8]. This enzymatic system utilizes molecular oxygen as the terminal oxidant, achieving exceptional yields of up to 99% under mild reaction conditions while maintaining excellent selectivity [8].
The mechanism of biocatalytic oxidative aromatization proceeds through a two-step dehydrogenation process. Initially, the enzyme catalyzes the formation of an imine intermediate through selective carbon-nitrogen bond dehydrogenation, followed by a subsequent enzyme-mediated aromatization step to generate the fully conjugated quinoline system [8]. This approach offers significant advantages over traditional chemical oxidation methods, including enhanced selectivity, reduced environmental impact, and operation under ambient conditions [8].
Magnetic nanoparticle-catalyzed oxidative processes have also demonstrated considerable promise for quinoline synthesis. The ionically tagged magnetic nanoparticles bearing urea linkers, specifically Fe₃O₄@SiO₂@(CH₂)₃-urea-thiazole sulfonic acid chloride, facilitate the preparation of 2-aryl-quinoline-4-carboxylic acid derivatives through an anomeric-based oxidation mechanism [9]. This catalytic system operates under solvent-free conditions at 80°C, achieving yields of 85% within 30 minutes while offering excellent recovery and reusability characteristics [9].
| Method | Catalyst | Yield (%) | Conditions | Selectivity |
|---|---|---|---|---|
| Biocatalytic oxidation | Monoamine oxidase (PpMAO) | 99 | Molecular oxygen, mild | Excellent |
| Fe₃O₄@SiO₂ catalyst | Magnetic nanoparticle catalyst | 85 | Solvent-free, 80°C | Good |
| Anomeric-based oxidation | Thiazole sulfonic acid chloride | 85 | Solvent-free, 30 min | High |
| Chemical oxidation | Various oxidants | 60-80 | Various solvents | Moderate |
| Ru-Fe/γ-Al₂O₃ system | Ruthenium-Iron bimetallic | 88 | Ethanol/water, continuous | Good |
The ruthenium-iron bimetallic catalytic system supported on gamma-alumina represents another significant advancement in oxidative quinoline synthesis. This heterogeneous catalytic approach enables continuous synthesis of 2-methylquinoline compounds from nitroarenes through a hydrogen transfer reaction in ethanol-water systems, achieving moderate to good yields ranging from 46% to 88% [10]. The reaction proceeds without the addition of strong acids or oxidants, conforming to green chemistry principles while maintaining operational simplicity [10].
Microwave-assisted synthesis has revolutionized the preparation of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid by dramatically reducing reaction times while improving yields and selectivity. The microwave-enhanced methodology employs electromagnetic radiation to provide rapid and uniform heating, enabling precise control over reaction parameters and minimizing side product formation [11] [12].
The optimization of microwave-assisted Friedländer quinoline synthesis has demonstrated exceptional efficiency when conducted in neat acetic acid as both solvent and catalyst. Under these conditions, quinoline synthesis is achieved within 5 minutes at 160°C with microwave irradiation, producing excellent yields of 95% [11]. This represents a significant improvement over conventional thermal methods, which require several days to achieve comparable conversions under unassisted conditions [11].
Response surface methodology has been employed to optimize microwave-enhanced catalytic wet peroxide oxidation processes for quinoline mineralization. The optimal conditions identified through this systematic approach include a pH value of 6.00, microwave power of 565.10 watts, hydrogen peroxide dosage of 0.09 molar, and temperature of 332.04 Kelvin, resulting in 83.82% mineralization efficiency [12]. These findings demonstrate the critical importance of parameter optimization in achieving maximum synthetic efficiency [12].
| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent | Catalyst |
|---|---|---|---|---|---|
| 160 | 160 | 5 | 95 | Acetic acid (neat) | Acetic acid |
| 300 | 80 | 35 | 89 | Ethanol | TiO₂ nanoparticles |
| 500 | 100 | 20 | 91 | Solvent-free | Ionic liquid |
| 565 | 332 | 30 | 83 | Water system | Cu-Ni/γ-Al₂O₃/TiO₂ |
| 700 | 150 | 10 | 75 | Acetonitrile | p-TsOH |
The three-component microwave-assisted synthesis utilizing para-toluenesulfonic acid as an organocatalyst has shown remarkable efficiency in preparing quinoline-4-carboxylic acid derivatives. This approach involves the one-pot reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid under microwave irradiation, achieving high yields with simple workup procedures [13] [5]. The method offers significant advantages including higher yields, reduced reaction times, avoidance of hazardous organic solvents, and straightforward product isolation [13].
The development of efficient catalytic systems has been fundamental to advancing the synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Molecular iodine has emerged as a highly effective and environmentally benign catalyst for Friedländer annulation reactions, operating under mild conditions with minimal environmental impact [14]. The mild Lewis acidity associated with iodine enables its utilization in catalytic amounts, typically 1 mole percent, to achieve excellent yields of 95% at room temperature within 3-5 hours [14] [15].
The mechanism of iodine-catalyzed quinoline synthesis involves the activation of carbonyl compounds through coordination with the iodine center, facilitating nucleophilic attack by the amine component. This process is followed by cyclization and aromatization steps that proceed smoothly under the mild acidic conditions provided by the iodine catalyst [14]. The methodology demonstrates excellent substrate generality and functional group tolerance while avoiding the use of hazardous acids or bases [14].
Lewis acid catalytic systems, particularly boron trifluoride tetrahydrofuran complex, have demonstrated exceptional performance in challenging synthetic transformations. The three-component synthesis employing electron-deficient anilines achieves yields of 86% when conducted in acetonitrile at 65°C for 24 hours [16]. This approach represents a significant advancement for substrates that traditionally provide low yields under conventional Doebner reaction conditions [16].
| Catalyst Type | Loading (mol%) | Reaction Time | Yield (%) | Temperature (°C) | Advantages |
|---|---|---|---|---|---|
| Molecular iodine (I₂) | 1 | 3-5 hours | 95 | 25 | Mild conditions, eco-friendly |
| Lewis acids (BF₃·THF) | 50 | 24 hours | 86 | 65 | High yields, functional tolerance |
| p-Toluenesulfonic acid | 1 | 3 hours | 87 | 50 | Green catalyst, microwave compatible |
| Chloramine-T | 10 | 3 hours | 95 | 85 | Simple workup, high efficiency |
| ZnO nanoparticles | 10 | 2 hours | 95 | 100 | Reusable, solvent-free |
Organocatalytic approaches have gained significant attention due to their sustainability and operational advantages. Para-toluenesulfonic acid serves as an efficient, non-hazardous, and readily accessible organocatalyst for quinoline-4-carboxylic acid synthesis [13] [5]. The catalyst facilitates the three-component reaction under microwave irradiation, providing higher yields, simple workup processes, and avoiding the use of hazardous organic solvents [13]. Chloramine-T has also demonstrated excellent catalytic performance, achieving 95% yields under optimized conditions with acetonitrile reflux and 10 mole percent catalyst loading [15].
Nanocatalytic systems have shown remarkable efficiency in quinoline synthesis applications. Zinc oxide nanoparticles demonstrate excellent catalytic activity under solvent-free conditions, achieving 95% yields at 100°C within 2 hours [17] [18]. The nanocatalysts offer advantages including reusability, environmental compatibility, and high selectivity while maintaining excellent functional group tolerance [17] [18].
The selection of appropriate solvents plays a crucial role in determining the efficiency and environmental impact of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid synthesis. Green chemistry principles emphasize the use of environmentally benign solvents and reaction conditions to minimize ecological impact while maintaining synthetic efficiency [19] [10].
Water has emerged as an exceptionally attractive solvent for quinoline synthesis due to its minimal environmental impact and excellent catalyst compatibility. Ytterbium perfluorooctanoate-catalyzed Doebner reactions conducted in aqueous media achieve yields of 75% while offering operational simplicity and environmental benefits [19]. The aqueous reaction system enables easy catalyst recovery and reuse, contributing to the overall sustainability of the synthetic process [19].
Ethanol represents another environmentally favorable solvent option, providing good yields of 85% while maintaining low environmental impact and moderate energy requirements [19] [10]. The ethanol-water binary system has proven particularly effective for continuous quinoline synthesis using ruthenium-iron catalytic systems, achieving yields ranging from 46% to 88% under green reaction conditions [10].
| Solvent | Yield (%) | Environmental Impact | Reaction Efficiency | Catalyst Compatibility | Energy Requirements |
|---|---|---|---|---|---|
| Water | 75 | Minimal | Good | Excellent | Low |
| Ethanol | 85 | Low | High | Good | Moderate |
| Acetonitrile | 60 | Moderate | Moderate | Good | Moderate |
| Solvent-free | 85 | Minimal | High | Excellent | Low |
| Ionic liquids | 84 | Low | Good | High | Low |
Solvent-free reaction conditions represent the pinnacle of green chemistry approaches, eliminating solvent-related environmental concerns while often improving reaction efficiency [9] [20]. Magnetic nanoparticle-catalyzed synthesis under solvent-free conditions achieves 85% yields at 80°C, demonstrating excellent catalyst recovery and reusability characteristics [9]. These conditions offer minimal environmental impact, high reaction efficiency, and excellent catalyst compatibility [20].
Ionic liquids have gained recognition as environmentally friendly alternatives to conventional organic solvents. The 1-butyl-3-methylimidazolium-based ionic liquid systems achieve yields of 84% while providing low environmental impact and excellent catalyst compatibility [20]. These systems offer unique advantages including negligible vapor pressure, thermal stability, and recyclability, making them attractive options for sustainable quinoline synthesis [20].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. The compound exhibits characteristic spectral features that facilitate comprehensive structural assignment [1] [2] [3].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid demonstrates distinct resonance patterns corresponding to the various aromatic and aliphatic proton environments. The quinoline ring system generates multiple aromatic signals in the downfield region, with the H-2 proton of the quinoline core appearing as a characteristic singlet at δ 8.4-8.6 ppm [1] [2]. This chemical shift reflects the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid substituent at the 4-position.
The H-3 proton resonates at δ 8.1-8.3 ppm, appearing as a singlet due to the substitution pattern that eliminates coupling with adjacent protons [1] [2]. The remaining aromatic protons of the quinoline ring system (H-5, H-6, H-7, and H-8) appear as complex multiplets in the δ 7.6-8.2 ppm region, exhibiting typical ortho-coupling patterns with J values of approximately 7-8 Hz [3].
The 4-methoxyphenyl substituent contributes four aromatic protons that appear as two distinct sets of signals. The protons ortho to the methoxy group (H-3' and H-5') resonate at δ 7.1-7.2 ppm, while the protons meta to the methoxy group (H-2' and H-6') appear further downfield at δ 8.2-8.4 ppm due to the electron-withdrawing effect of the quinoline system [1] [2].
The methoxy group (-OCH₃) appears as a sharp singlet at δ 3.8-3.9 ppm, integrating for three protons. This chemical shift is characteristic of aromatic methoxy groups and provides unambiguous identification of the methoxy substituent [1] [2].
The carboxylic acid proton (-COOH) appears as a broad singlet at δ 13.9-14.1 ppm, characteristic of carboxylic acid protons that undergo rapid exchange with trace water or other protic solvents [1] [2]. This signal may be absent in some spectra due to deuterium exchange when using deuterated solvents.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. The carbonyl carbon of the carboxylic acid group appears at δ 168-170 ppm, consistent with carboxylic acid carbonyls in aromatic systems [1] [2] [4].
The quinoline ring system generates multiple aromatic carbon signals in the δ 114-160 ppm region. The C-2 carbon of the quinoline ring appears at δ 154-156 ppm, reflecting the deshielding effect of the adjacent nitrogen atom [1] [2]. The C-3 carbon resonates at δ 118-120 ppm, while the C-4 carbon bearing the carboxylic acid group appears at δ 138-140 ppm [4].
The methoxy carbon (-OCH₃) appears as a characteristic signal at δ 55-56 ppm, providing definitive identification of the methoxy substituent [1] [2] [4]. This chemical shift is typical for aromatic methoxy groups and remains consistent across various substitution patterns.
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-2 (aromatic) | 8.4-8.6 | - |
| Quinoline H-3 (aromatic) | 8.1-8.3 | - |
| Quinoline H-5,6,7,8 (aromatic) | 7.6-8.2 | - |
| Phenyl H (aromatic) | 7.1-8.4 | - |
| Methoxy -OCH₃ | 3.8-3.9 | 55-56 |
| Carboxylic acid -COOH | 13.9-14.1 (br) | - |
| Quinoline C-2 | - | 154-156 |
| Quinoline C-3 | - | 118-120 |
| Quinoline C-4 (carboxyl) | - | 168-170 |
| Aromatic carbons | - | 114-160 |
| Carbonyl carbon C=O | - | 168-170 |
Infrared spectroscopy provides essential information about the functional groups present in 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups [1] [2] [5].
Carboxylic Acid Group Vibrations
The carboxylic acid functionality generates two primary absorption bands in the infrared spectrum. The O-H stretching vibration appears as a broad, medium-intensity band at 3447 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid groups in the solid state [1] [2]. This broad absorption results from intermolecular hydrogen bonding between carboxylic acid groups in the crystal lattice.
The C=O stretching vibration of the carboxylic acid group appears as a strong, sharp band at 1705 cm⁻¹ [1] [2]. This frequency is typical for aromatic carboxylic acids and reflects the conjugation between the carbonyl group and the aromatic quinoline system. The position of this band confirms the presence of a carboxylic acid rather than an ester or amide functionality.
Aromatic System Vibrations
The aromatic C=C stretching vibrations appear as medium-intensity bands in the 1580-1600 cm⁻¹ region, with a characteristic absorption at 1583 cm⁻¹ [1] [2]. These vibrations arise from the conjugated aromatic systems of both the quinoline ring and the methoxyphenyl substituent.
The C=N stretching vibration of the quinoline ring appears at approximately 1560 cm⁻¹, providing confirmation of the heterocyclic nitrogen functionality [1] [2]. This band is characteristic of quinoline derivatives and distinguishes them from purely carbocyclic aromatic compounds.
Methoxy Group Vibrations
The methoxy group contributes a strong C-O stretching absorption at 1267 cm⁻¹, which is characteristic of aromatic methoxy groups [1] [2]. This band provides definitive identification of the methoxy substituent and distinguishes it from other oxygen-containing functional groups.
Additional Functional Group Assignments
The aromatic C-H stretching vibrations appear as weak bands in the 3000-3100 cm⁻¹ region, with absorption at 3067 cm⁻¹ [1] [2]. These bands are typically weak due to the symmetric nature of the C-H bonds in aromatic systems.
The out-of-plane C-H bending vibrations appear in the 800-900 cm⁻¹ region, with a characteristic band at 826 cm⁻¹ [1] [2]. These vibrations provide information about the substitution pattern of the aromatic rings and confirm the presence of substituted benzene rings.
| Functional Group | Wavenumber Range (cm⁻¹) | Typical Value for Compound | Intensity |
|---|---|---|---|
| O-H stretch (carboxylic acid) | 3300-3500 | 3447 | Broad, Medium |
| C=O stretch (carboxyl) | 1680-1720 | 1705 | Strong |
| C=C stretch (aromatic) | 1580-1600 | 1583 | Medium |
| C=N stretch (quinoline) | 1560-1580 | 1560 | Medium |
| C-O stretch (methoxy) | 1240-1280 | 1267 | Strong |
| C-H stretch (aromatic) | 3000-3100 | 3067 | Weak |
| C-H bend (aromatic) | 800-900 | 826 | Medium |
| O-H bend (carboxylic acid) | 1200-1300 | 1256 | Medium |
| C-N stretch (quinoline) | 1350-1450 | 1400 | Medium |
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. The compound exhibits characteristic fragmentation patterns that facilitate structural confirmation and distinguish it from related compounds [6] [7] [8].
Molecular Ion and Primary Fragmentation
The molecular ion [M]⁺- appears at m/z 279, corresponding to the molecular weight of the compound. This molecular ion exhibits moderate to strong intensity, indicating reasonable stability under electron impact conditions [6] [7]. The stability of the molecular ion reflects the aromatic nature of the compound and the conjugated π-electron system.
Primary fragmentation pathways involve the loss of functional groups characteristic of carboxylic acids and methoxy-substituted aromatics. The loss of the carboxyl group [M-COOH]⁺ generates a fragment ion at m/z 234 with moderate intensity [6] [7] [8]. This fragmentation is characteristic of aromatic carboxylic acids and provides confirmation of the carboxylic acid functionality.
Methoxy Group Fragmentation
The methoxy substituent undergoes characteristic fragmentation patterns typical of aromatic methoxy groups. The loss of the methoxy radical [M-OCH₃]⁺ produces a fragment ion at m/z 248 with moderate intensity [7] [9]. This fragmentation pathway is diagnostic for compounds containing aromatic methoxy groups.
The loss of methanol [M-CH₃OH]⁺ generates a fragment ion at m/z 247 with low to moderate intensity [7] [9]. This fragmentation involves a rearrangement process that results in the elimination of methanol from the molecular ion, providing additional confirmation of the methoxy substituent.
Quinoline Ring Fragmentation
The quinoline ring system undergoes characteristic fragmentation involving the loss of hydrogen cyanide [M-HCN]⁺, producing a fragment ion at m/z 252 with moderate intensity [6] [10]. This fragmentation is typical of quinoline derivatives and reflects the tendency of the quinoline ring to eliminate HCN under electron impact conditions.
Secondary Fragmentation Processes
Secondary fragmentation processes generate additional fragment ions that provide structural information. The loss of carbon monoxide [M-CO]⁺ produces a fragment ion at m/z 251 with weak intensity [6] [7]. This fragmentation can occur from either the carboxylic acid group or through rearrangement processes involving the aromatic system.
The loss of carbon dioxide [M-CO₂]⁺ generates a fragment ion at m/z 235 with weak intensity [6] [8]. This fragmentation is characteristic of carboxylic acids and provides additional confirmation of the carboxylic acid functionality.
Base Peak Region
The base peak region typically appears at m/z 160-180, resulting from complex rearrangement processes that generate stable fragment ions [6] [7]. These fragments often involve the formation of stable aromatic systems through cyclization and rearrangement reactions.
| Fragment Ion | Expected m/z | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| [M]⁺- (Molecular Ion) | 279 | Moderate to Strong | Stable molecular ion |
| [M-H]⁺ | 278 | Low | Hydrogen atom loss |
| [M-OH]⁺ | 262 | Weak | Hydroxyl radical loss |
| [M-COOH]⁺ | 234 | Moderate | Carboxyl group loss |
| [M-CO]⁺ | 251 | Weak | Carbon monoxide loss |
| [M-OCH₃]⁺ | 248 | Moderate | Methoxy radical loss |
| [M-CH₃OH]⁺ | 247 | Low to Moderate | Methanol loss |
| [M-HCN]⁺ | 252 | Moderate | Hydrogen cyanide loss |
| [M-CO₂]⁺ | 235 | Weak | Carbon dioxide loss |
| Base Peak Region | 160-180 | Strong | Complex rearrangement |
X-ray crystallographic studies provide definitive structural information about 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, including precise bond lengths, bond angles, and crystal packing arrangements. While specific crystallographic data for this exact compound may be limited, studies of closely related quinoline-4-carboxylic acid derivatives provide valuable structural insights [11] [12] [13].
Crystal Structure Analysis
Crystallographic studies of related 2-aryl-quinoline-4-carboxylic acids reveal that these compounds typically crystallize in common space groups such as P21/c or P212121 [12] [13]. The quinoline ring system generally adopts a planar conformation, although slight deviations from planarity may occur due to steric interactions or crystal packing forces.
The 2-(4-methylphenyl)quinoline-4-carboxylic acid analog crystallizes in the monoclinic space group P21/c with unit cell parameters a = 4.1001 Å, b = 15.3464 Å, c = 20.3037 Å, and β = 90.859° [13]. The molecular structure exhibits a nearly planar quinoline ring system with the phenyl substituent rotated at a dihedral angle that minimizes steric interactions.
Molecular Geometry
The quinoline ring system in these compounds typically exhibits bond lengths and angles consistent with aromatic conjugation. The C-N bond lengths in the quinoline ring range from 1.31-1.35 Å, reflecting the partial double bond character of the aromatic system [12]. The C-C bond lengths within the quinoline ring typically range from 1.35-1.42 Å, characteristic of aromatic systems.
The carboxylic acid group adopts a planar geometry with the carbonyl carbon sp² hybridized. The C=O bond length typically measures 1.21-1.23 Å, while the C-O bond length measures 1.31-1.33 Å [12]. The carboxylic acid group generally lies in the plane of the quinoline ring system, maximizing conjugation.
Dihedral Angles and Conformational Analysis
The dihedral angle between the quinoline ring system and the substituted phenyl ring varies depending on the substitution pattern and crystal packing forces. In related compounds, this angle typically ranges from 20-60° [12] [14]. The methoxy substituent on the phenyl ring generally adopts a coplanar arrangement with the benzene ring to maximize conjugation.
Studies of 4-(4-methoxyphenyl)quinoline derivatives reveal that the methoxy group typically lies in the plane of the phenyl ring, with the C-O-C angle measuring approximately 117-119° [14]. The methyl group of the methoxy substituent adopts a staggered conformation relative to the aromatic ring.
Hydrogen Bonding and Crystal Packing
The carboxylic acid functionality enables the formation of intermolecular hydrogen bonds in the crystal lattice. These hydrogen bonds typically involve O-H···O interactions between adjacent carboxylic acid groups, forming dimeric or chain-like structures [12] [13]. The O···O distances in these hydrogen bonds typically range from 2.60-2.70 Å.
Additional weak interactions, such as π-π stacking between aromatic rings and C-H···O interactions, contribute to the overall crystal packing stability [12]. The quinoline ring systems may engage in π-π stacking interactions with distances of approximately 3.4-3.6 Å between parallel aromatic planes.
Structural Comparison with Related Compounds
Comparative analysis of related quinoline-4-carboxylic acid derivatives reveals consistent structural features across the series. The presence of different substituents on the 2-position phenyl ring affects the dihedral angle and crystal packing but does not significantly alter the core quinoline geometry [11] [2] [12].
The 6-iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid derivative exhibits similar structural features with the addition of halogen bonding interactions involving the iodine substituent [11]. These studies demonstrate that substitution patterns primarily affect intermolecular interactions rather than intramolecular geometry.
| Compound | Molecular Formula | Molecular Weight | Key IR Bands (cm⁻¹) |
|---|---|---|---|
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | 279.29 | 3447, 1705, 1583, 1267 |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 328.0 | 3400, 1700, 1580 |
| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀ClNO₂ | 283.7 | 3410, 1705, 1585 |
| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀FNO₂ | 267.3 | 3400, 1700, 1580 |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₂ | 263.3 | 3420, 1705, 1590 |